molecular formula C10H5BrClNO3 B13014115 8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B13014115
M. Wt: 302.51 g/mol
InChI Key: PBXAGWDGBDKPSD-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by a bicyclic core structure with a lactam ring (2-oxo-1,2-dihydroquinoline) and a carboxylic acid substituent at position 2. The bromine and chlorine atoms at positions 8 and 6, respectively, confer unique electronic and steric properties, influencing its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H5BrClNO3

Molecular Weight

302.51 g/mol

IUPAC Name

8-bromo-6-chloro-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H5BrClNO3/c11-7-2-4(12)1-5-6(10(15)16)3-8(14)13-9(5)7/h1-3H,(H,13,14)(H,15,16)

InChI Key

PBXAGWDGBDKPSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=O)N2)C(=O)O)Br)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves several steps. One common method includes the reaction of 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with bromine in the presence of a suitable solvent. The reaction conditions typically involve refluxing the mixture to ensure complete bromination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 8 serves as a primary site for nucleophilic aromatic substitution (NAS), while the chlorine at position 6 exhibits lower reactivity under standard conditions.

Reaction TypeConditionsProductReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C8-Aryl/heteroaryl derivatives
AminationMorpholine, DMAP, i-PrOH, reflux8-Morpholino-substituted quinolines

Key Findings :

  • The bromine atom undergoes cross-coupling with aryl/heteroaryl boronic acids to form biaryl derivatives.

  • Substitution with amines like morpholine requires catalytic dimethylaminopyridine (DMAP) to enhance reactivity .

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification, amidation, and salt formation.

Reaction TypeReagents/ConditionsProductReference
EsterificationMeOH, H₂SO₄, refluxMethyl ester derivative
Amide FormationSOCl₂ (to acid chloride), then RNH₂Quinolinyl carboxamides
Salt FormationNaOH/HClSodium or hydrochloride salts

Mechanistic Insight :

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

  • Conversion to acid chlorides enables subsequent nucleophilic attack by amines .

Keto Group Reactivity

The 2-oxo group facilitates tautomerization and participates in condensation reactions.

Reaction TypeConditionsProductReference
Schiff Base FormationHydrazines, ethanol, refluxHydrazone derivatives
LactamizationNa₂S₂O₄, H₂O/EtOH, 70°CFused pyridone systems

Example :
Condensation with hydrazine derivatives forms stable hydrazones, which can undergo cyclization to yield pyrazoloquinoline scaffolds .

Halogen-Directed Cyclizations

The halogen substituents enable regioselective cyclization reactions.

Reaction TypeConditionsProductReference
Pyranoquinoline SynthesisL-proline catalyst, malononitrilePyrano[3,2-c]chromenone derivatives
Intramolecular CyclizationNitrobenzene, pyridine, heatPyrazolo[3,4-b]quinolines

Notable Example :
Heating with phenylhydrazine in nitrobenzene induces cyclization to form 1-phenylpyrazolo[3,4-b]quinoline, a pharmacologically relevant scaffold .

Redox Transformations

The keto group and carboxylic acid moiety can undergo reduction under specific conditions.

Reaction TypeReagents/ConditionsProductReference
Aldehyde OxidationI₂, K₂CO₃, MeOHEster intermediates
Carboxylic Acid ReductionLiAlH₄ (not observed)Limited applicability due to stability

Limitation : Direct reduction of the carboxylic acid group is hindered by the stability of the conjugated quinoline system .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C10_{10}H5_5BrClNO3_3
CAS Number : 1330118-80-3

The compound features a quinoline structure, which is known for its biological activity. The presence of bromine and chlorine substituents enhances its reactivity and potential therapeutic applications.

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Case Study : Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit bacterial growth effectively.
    • Mechanism : The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties :
    • Research Findings : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that 8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid may exhibit similar effects.
    • Data Table :
      CompoundType of CancerMechanism of ActionReference
      8-Bromo-6-chloro-2-oxo...Breast CancerApoptosis Induction
      6-Bromoquinoline DerivativeLung CancerCell Cycle Arrest
  • Antiviral Activity :
    • Potential Application : There is emerging evidence that quinoline derivatives can inhibit viral replication. The specific antiviral mechanisms are still under investigation but may involve interference with viral entry or replication processes.

Material Science Applications

  • Polymer Chemistry :
    • Use in Polymerization : this compound can serve as a monomer in the synthesis of novel polymers with enhanced properties.
    • Properties : These polymers may exhibit improved thermal stability and mechanical strength due to the rigid structure provided by the quinoline moiety.
  • Coating Materials :
    • Application in Coatings : The compound's chemical properties make it suitable for use in protective coatings, particularly those requiring antimicrobial properties.

Data Table of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial AgentsEffective against various bacterial strains
Anticancer TherapeuticsInduces apoptosis in cancer cell lines
Antiviral AgentsPotential inhibition of viral replication
Material SciencePolymer SynthesisEnhances mechanical properties
Protective CoatingsImproves durability and antimicrobial effectiveness

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Derivatives

2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (Base compound)

  • Structure : Lacks halogen substituents.
  • Synthesis : Prepared via condensation of isatin and malonic acid in acetic acid under reflux .
  • Activity : Demonstrates potent DPPH free radical scavenging activity (IC₅₀ ~15 µg/mL), making it a candidate for natural antioxidants .

Halogenated Derivatives

(a) 5-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxamides
  • Structure : Bromine at position 6, carboxamide group at position 3.
  • Synthesis: Derived from 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid via coupling with amino esters using HBTU/TEA .
  • Activity : Exhibits antibacterial activity against Acinetobacter baumannii (MIC = 77.5 µg/mL) and moderate activity against Gram-negative pathogens .
(b) 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid
  • Structure : Methoxy group at position 8 instead of bromine.
  • Source: Naturally isolated from Cynoglossum gansuense .
  • Activity : Unreported in the evidence, but methoxy groups typically enhance bioavailability and metabolic stability.
(c) (E)-3-[(2,5-Dichloro-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic Acid
  • Structure : Nitro and dichlorophenyl groups at position 3, hydroxyl at position 4.
  • Synthesis: Diazotization of 2,5-dichloro-4-nitroaniline followed by coupling with 4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid .
  • Activity: Not explicitly reported, but diazenyl groups often confer photophysical or chemosensory properties.
(d) 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid
  • Structure: Tetrahydroquinoline core with bromine at position 6.
  • Properties : Reduced ring system increases flexibility; used as a synthetic intermediate .

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Substituents Key Activities Synthesis Method Reference
Base compound None Antioxidant (DPPH scavenging) Isatin + malonic acid
5-Bromo-4-carboxamide Br (C6), CONHR Antibacterial HBTU-mediated coupling
8-Methoxy analog OMe (C8) Not reported Natural isolation
8-Bromo-6-chloro target compound Br (C8), Cl (C6) Hypothesized antimicrobial Halogenation of base compound N/A
Diazened derivative Cl, NO₂, diazenyl (C3) Undetermined Diazotization reaction

Key Research Findings

Antibacterial Activity : Bromination at position 6 significantly enhances activity against Gram-negative bacteria, as seen in 5-bromo-4-carboxamides . The target compound’s 6-chloro substituent may mimic this effect, while the 8-bromo group could further modulate lipophilicity and membrane penetration.

Synthetic Flexibility : Halogenated derivatives are synthesized via regioselective electrophilic substitution or post-functionalization (e.g., HBTU-mediated amidation), enabling tailored bioactivity .

Biological Activity

8-Bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₀H₆BrClN₁O₃
  • Molecular Weight : 268.06 g/mol
  • CAS Number : 1330118-80-3

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly multidrug-resistant Mycobacterium tuberculosis (M. tb).

Key Findings:

  • Inhibition of M. tb : The compound demonstrated significant inhibitory concentrations (MIC) against both drug-sensitive and resistant strains of M. tb. For instance, MIC values were reported as low as 9.97 mM for certain derivatives, indicating potent activity compared to traditional treatments like ethambutol (MIC = 4.89 mM) .
  • Comparison with Other Compounds : In a comparative study, 8-Bromo-6-chloro derivatives showed enhanced activity against M. tb strains when compared to other quinolone-based compounds .

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound exhibits low toxicity towards mammalian cells, making it a promising candidate for further development in therapeutic applications.

Cytotoxicity Data:

CompoundCell LineIC50 (μM)
8-Bromo-6-chloroVero cells>227
EthambutolVero cellsNot specified

This data suggests that while the compound is effective against bacterial pathogens, it maintains a favorable safety profile in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Bromine and Chlorine Substituents : The presence of bromine and chlorine atoms significantly enhances the compound's binding affinity to bacterial targets, which is critical for its antimicrobial action.
  • Carboxylic Acid Group : This functional group is essential for solubility and interaction with biological systems, facilitating its bioactivity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Tuberculosis Treatment : A study highlighted the compound's ability to inhibit MmpL3, an essential transporter in M. tb, showcasing its potential as a novel anti-TB agent .
  • Cancer Research : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation, suggesting potential applications in oncology .

Q & A

Q. What are the established synthetic protocols for 8-bromo-6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, and what are their critical optimization parameters?

A common approach involves coupling carboxylic acid intermediates with halogenated precursors using activating agents. For example, HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and triethylamine (TEA) in DMF facilitate amidation or esterification of the carboxylic acid group. Key parameters include:

  • Temperature control : Reactions are initiated at 0°C to minimize side reactions, followed by gradual warming to room temperature .
  • Stoichiometry : A 1.1:1 molar ratio of HBTU to substrate ensures efficient activation of the carboxylic acid .
  • Purification : Column chromatography or recrystallization is typically employed, with solvent selection (e.g., DCM/MeOH) critical for yield optimization.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Peaks for the quinoline backbone (δ 7.5–8.5 ppm for aromatic protons) and carboxylic acid (δ ~170 ppm in ¹³C) are diagnostic .
    • HPLC-MS : Retention time and molecular ion ([M+H]⁺) should match theoretical values (MW = 306.58 g/mol).
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with the empirical formula (C₁₀H₆BrClNO₃) .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves in aprotic solvents like DMF or DMSO due to its aromatic and carboxylic acid groups. Solubility

SolventSolubility (mg/mL)
DMSO>50
Methanol~10
Chloroform~5
Water<1
Data inferred from analogs in .

Advanced Research Questions

Q. How do the bromo and chloro substituents at positions 8 and 6 influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing effects of Br (position 8) and Cl (position 6) activate the quinoline core for electrophilic attacks but deactivate it toward nucleophilic substitution. However, the para-directing nature of Br may facilitate functionalization at position 3 or 5. Comparative studies with analogs (e.g., 6-bromo-4-chloroquinoline) suggest that steric hindrance from Cl at position 6 slows kinetics in SNAr reactions .

Q. What strategies mitigate degradation during long-term storage, and how is stability assessed?

  • Storage : Use airtight containers under inert gas (N₂/Ar) at 0–4°C to prevent hydrolysis of the carboxylic acid group .
  • Stability assays :
    • Accelerated aging : Heat at 40°C for 72 hours and monitor via HPLC for decomposition products (e.g., decarboxylated derivatives).
    • Light sensitivity : UV-Vis spectroscopy tracks absorbance shifts indicative of photodegradation .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

Discrepancies often arise from residual solvents or tautomeric forms of the dihydroquinoline ring. Solutions include:

  • Variable temperature NMR : Identifies tautomerization equilibria (e.g., keto-enol shifts) .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton environments .
  • Crystallography : Single-crystal X-ray structures provide unambiguous confirmation .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking simulations : Software like AutoDock Vina models binding to quinoline-binding pockets (e.g., topoisomerases).
  • DFT calculations : Predicts electronic effects of substituents on binding affinity. For example, the electron-deficient quinoline core may favor π-stacking with aromatic residues .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial efficacy?

Discrepancies may stem from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions.
  • Purity : Impurities >2% (e.g., unreacted precursors) can skew MIC (minimum inhibitory concentration) values .
  • Solution stability : Degradation during testing (e.g., hydrolysis in aqueous media) reduces apparent potency .
    Recommendation: Replicate assays with independently synthesized batches and include stability controls.

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